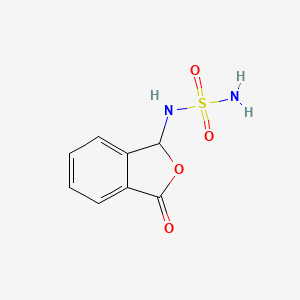
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro-: is a coordination complex of platinum with the molecular formula C18H14Cl2N2O4Pt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- typically involves the reaction of platinum salts with 3-amino-2H-1-benzopyran-2-one ligands. The reaction is carried out in a suitable solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as thiocyanate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use reagents like potassium thiocyanate or sodium azide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiocyanate yield Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S)- .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes .
Biology: In biological research, it is studied for its potential interactions with biomolecules, including proteins and nucleic acids .
Medicine: The compound is being investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation .
Industry: In the industrial sector, it is used in the development of advanced materials and as a component in certain types of sensors .
Wirkmechanismus
The mechanism by which Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- exerts its effects involves the coordination of the platinum center with target molecules. This coordination can lead to the formation of stable complexes that alter the function of the target molecules. In the case of its potential use in cancer therapy, the compound interacts with DNA, leading to the formation of DNA adducts that inhibit replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
- Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)bis(thiocyanato-S)-
- Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)diiodo-
Comparison: Compared to similar compounds, Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)dichloro- is unique due to its specific ligand coordination and the resulting chemical properties. The dichloro ligands provide distinct reactivity and stability compared to other ligands such as thiocyanate or diiodo .
Eigenschaften
Molekularformel |
C18H12Cl2N2O4Pt |
|---|---|
Molekulargewicht |
586.3 g/mol |
IUPAC-Name |
dichloroplatinum(2+);(2-oxochromen-3-yl)azanide |
InChI |
InChI=1S/2C9H6NO2.2ClH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
LYHVOBRYLPEDGT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
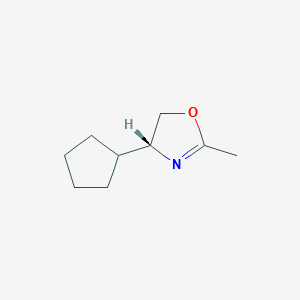

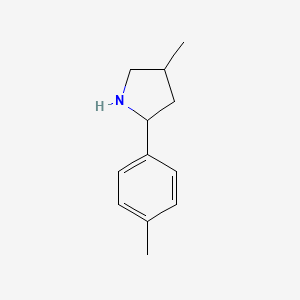
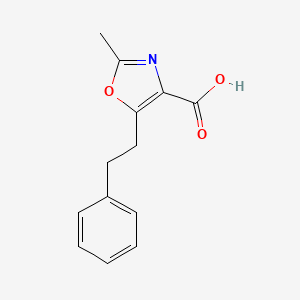
![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
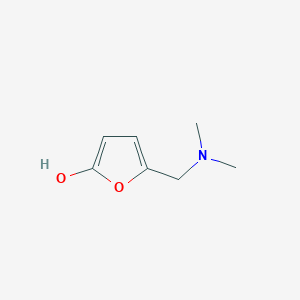
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)

